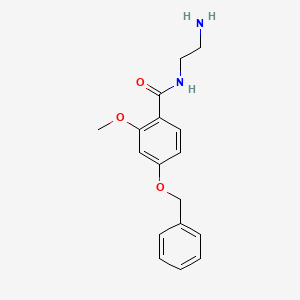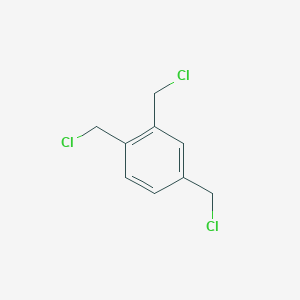
Benzene, 1,2,4-tris-(chloromethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4-tris-(chloromethyl) is an organic compound with the molecular formula C9H9Cl3 and a molecular weight of 223.527 g/mol It is a derivative of benzene where three hydrogen atoms are replaced by chloromethyl groups at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, 1,2,4-tris-(chloromethyl) can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl carbocation intermediates, which then react with the benzene ring to form the desired product .
Industrial Production Methods: In an industrial setting, the production of benzene, 1,2,4-tris-(chloromethyl) typically involves large-scale chloromethylation processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,2,4-tris-(chloromethyl) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding benzyl derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with carboxyl or aldehyde groups at the positions previously occupied by chloromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products:
Substitution Products: Benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation Products: Benzaldehyde and benzoic acid derivatives.
Applications De Recherche Scientifique
Benzene, 1,2,4-tris-(chloromethyl) has several applications in scientific research:
Mécanisme D'action
The mechanism by which benzene, 1,2,4-tris-(chloromethyl) exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The pathways involved often depend on the specific reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Benzene, 1,2-bis(chloromethyl): This compound has two chloromethyl groups and exhibits similar reactivity but with fewer substitution sites.
Benzene, 1-chloro-4-methyl: This compound has a single chloromethyl group and is less reactive compared to benzene, 1,2,4-tris-(chloromethyl).
1,3,5-tris-(chloromethyl)-2,4,6-trimethylbenzene: This compound has additional methyl groups, which can influence its reactivity and steric properties.
Uniqueness: Benzene, 1,2,4-tris-(chloromethyl) is unique due to the presence of three chloromethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
921595-58-6 |
|---|---|
Formule moléculaire |
C9H9Cl3 |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
1,2,4-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
Clé InChI |
WWOFGTSYQPBRHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCl)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


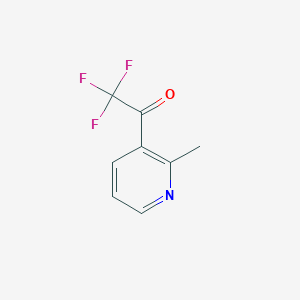
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
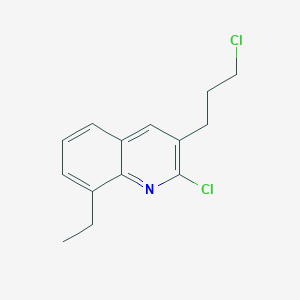
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
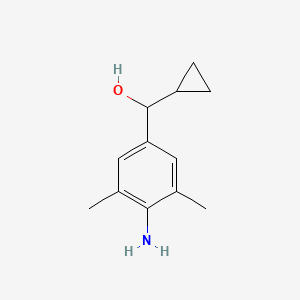
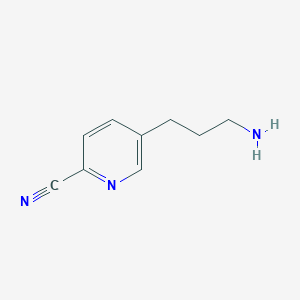
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)

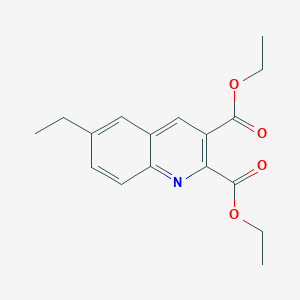

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
